5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Overview
Description
5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a white crystalline solid with the molecular formula C6H12ClNO3 and a molecular weight of 182.62 g/mol . This compound is known for its weak acidic properties and stability at room temperature. It is soluble in water and various organic solvents .
Preparation Methods
5-Hydroxypiperidine-3-carboxylic acid hydrochloride can be synthesized through the carbonylation of piperidine followed by hydrogenation . The synthetic route involves the following steps:
Carbonylation: Piperidine undergoes carbonylation to form 5-hydroxypiperidine-3-carboxylic acid.
Hydrogenation: The resulting compound is then hydrogenated to yield this compound.
Industrial production methods typically involve the same synthetic route but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
5-Hydroxypiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxypiperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions . The hydroxyl and carboxylic acid groups play a crucial role in its binding to target molecules, influencing the overall activity and function of the compound .
Comparison with Similar Compounds
5-Hydroxypiperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-Hydroxypiperidine: This compound lacks the carboxylic acid group, making it less acidic and less reactive in certain chemical reactions.
4-Hydroxypiperidine: This compound has the hydroxyl group at a different position, leading to different reactivity and applications.
5-Methylisoxazole-3-carboxylic acid: This compound has a different ring structure, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its stability, making it a valuable intermediate in various chemical and biological processes .
Properties
IUPAC Name |
5-hydroxypiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h4-5,7-8H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBANOLUPILNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655059 | |
Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171511-34-4 | |
Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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